(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
“(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound with the molecular formula C22H25N3O3S2 and a molecular weight of 443.58. It is a derivative of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Anticancer Applications
Pro-apoptotic Indapamide Derivatives for Anticancer Agents : Synthesis of indapamide derivatives, including (Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, has demonstrated significant proapoptotic activity in melanoma cell lines. One such compound showed a 3.7% growth inhibition at a concentration of 10 µM, indicating potential as an anticancer agent (Yılmaz et al., 2015).
Anticancer Activity of Co(II) Complexes : Co(II) complexes of similar benzamide derivatives have been studied for their structure and anticancer activity. These compounds demonstrated in vitro cytotoxicity against human breast cancer cell lines, suggesting their potential in cancer therapy (Vellaiswamy & Ramaswamy, 2017).
Antibacterial and Antifungal Applications
Antimicrobial and Antifungal Action : Certain sulfonyl-substituted benzamide derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This highlights their potential use in treating microbial infections (Sych et al., 2019).
Antibacterial Evaluation of Benzamide Derivatives : New benzamide derivatives have been synthesized and evaluated for their antibacterial properties. Some compounds showed significant antibacterial activity, further supporting their application in antimicrobial therapy (Aziz‐ur‐Rehman et al., 2017).
Miscellaneous Applications
Chemosensors for Anions : Coumarin benzothiazole derivatives, closely related to the specified compound, have been synthesized and studied for their properties as chemosensors for cyanide anions. This application is significant in chemical detection and environmental monitoring (Wang et al., 2015).
Enzyme Inhibition Studies : Derivatives of similar benzamides have been explored for their inhibitory effects on human carbonic anhydrase isoforms, indicating their potential in enzyme inhibition-based therapies (Distinto et al., 2019).
Mechanism of Action
The compound demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-17-8-6-7-15-25(17)30(27,28)18-13-11-16(12-14-18)21(26)23-22-24(2)19-9-4-5-10-20(19)29-22/h4-5,9-14,17H,3,6-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUSZDQTPUOKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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